Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a piperidinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of ammonium acetate to form the intermediate 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then reacted with 2-methylpiperidine and urea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and inflammatory disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-hydroxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-chlorophenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H29N3O4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O4/c1-4-28-20(25)18-17(13-24-12-6-5-7-14(24)2)22-21(26)23-19(18)15-8-10-16(27-3)11-9-15/h8-11,14,19H,4-7,12-13H2,1-3H3,(H2,22,23,26) |
InChI Key |
OQFQIYSEMINQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCCCC3C |
Origin of Product |
United States |
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